

An In-depth Technical Guide to the Physicochemical Properties of L-Psicose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B7949172*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose. [1] It is a ketohexose that has garnered significant interest in the pharmaceutical and food industries due to its low caloric value and potential health benefits. This technical guide provides a comprehensive overview of the core physicochemical properties of **L-psicose**, intended to support research, development, and formulation activities.

Core Physicochemical Properties

L-psicose is a white crystalline solid with a molecular formula of $C_6H_{12}O_6$ and a molecular weight of approximately 180.16 g/mol. [2] It is known for its clean, sweet taste, which is about 70% of the sweetness of sucrose.

Table 1: Core Physicochemical Properties of **L-Psicose**

| Property | Value | Reference(s) |
|-----------------------|----------------------------------------------------|--------------|
| Molecular Formula | C6H12O6 | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| CAS Number | 16354-64-6 | [3] |
| Appearance | White crystalline powder | - |
| Melting Point | 112-114 °C | [4] |
| Optical Rotation | $[\alpha]_{D20} = -2$ to -5° (c=1 in H2O) | - |
| Solubility (in water) | Soluble | [1][4] |
| Solubility (in DMSO) | Slightly Soluble | [4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. While extensive data for **L-psicose** is limited, a recent study on its enantiomer, D-psicose, provides valuable insights. The solubility of enantiomers in achiral solvents is identical. The following table summarizes the mole fraction solubility (x1) of D-psicose in various solvents at different temperatures.

Table 2: Mole Fraction Solubility (x1) of D-Psicose in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile |
|-----------------|----------|---------|------------|-------------|-----------|---------------|---------|--------------|
| 283.15 | 0.01894 | 0.00517 | 0.00232 | 0.00255 | 0.00166 | 0.00120 | 0.00110 | 0.00033 |
| 288.15 | 0.02163 | 0.00595 | 0.00267 | 0.00293 | 0.00191 | 0.00138 | 0.00126 | 0.00038 |
| 293.15 | 0.02454 | 0.00679 | 0.00304 | 0.00334 | 0.00218 | 0.00157 | 0.00143 | 0.00043 |
| 298.15 | 0.02772 | 0.00770 | 0.00346 | 0.00381 | 0.00248 | 0.00179 | 0.00163 | 0.00049 |
| 303.15 | 0.03118 | 0.00869 | 0.00391 | 0.00432 | 0.00281 | 0.00203 | 0.00185 | 0.00055 |
| 308.15 | 0.03496 | 0.00977 | 0.00441 | 0.00488 | 0.00318 | 0.00230 | 0.00210 | 0.00063 |
| 313.15 | 0.03908 | 0.01096 | 0.00495 | 0.00548 | 0.00359 | 0.00260 | 0.00237 | 0.00071 |
| 318.15 | 0.04358 | 0.01227 | 0.00555 | 0.00614 | 0.00404 | 0.00293 | 0.00268 | 0.00080 |
| 323.15 | 0.04848 | 0.01370 | 0.00620 | 0.00687 | 0.00453 | 0.00330 | 0.00302 | 0.00090 |

Data from a study on D-psicose, expected to be identical for **L-psicose** in these achiral solvents.[5]

Stability Profile

The stability of **L-psicose** is influenced by factors such as temperature and pH. Understanding its degradation pathways is crucial for storage and formulation.

- **Thermal Stability:** Studies on the enzymatic production of psicose indicate that the stability of the converting enzyme decreases at higher temperatures.[6] The thermal degradation of psicose itself can occur during food processing at elevated temperatures, with the rate of degradation increasing with temperature.
- **pH Stability:** The conversion of fructose to psicose is pH-dependent.[7] The stability of **L-psicose** is also expected to be pH-dependent, with potential for degradation under strongly acidic or alkaline conditions. The Maillard browning reaction, a common degradation pathway for sugars in the presence of amino acids, is influenced by pH.[8]

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and quantification of **L-psicose**.

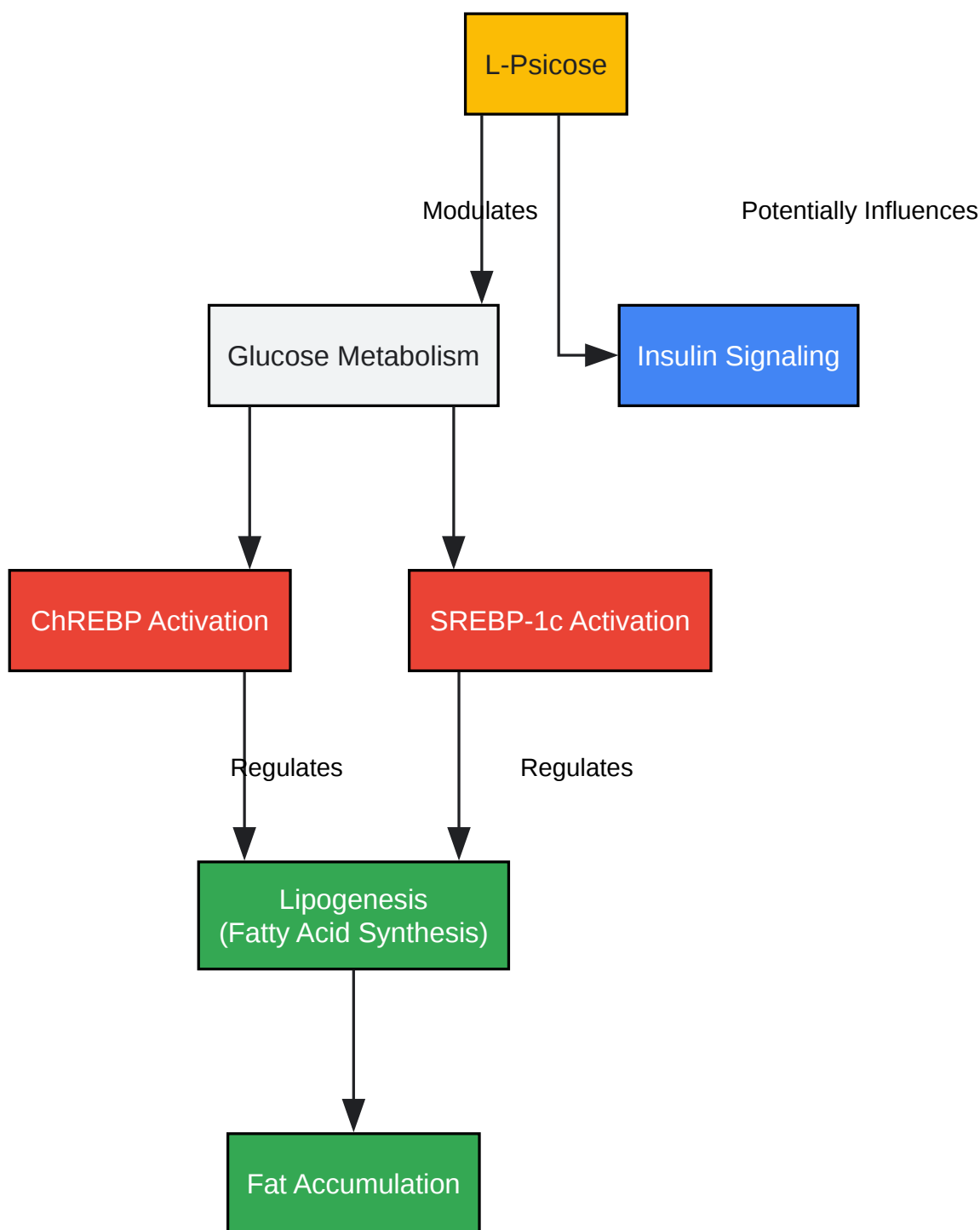
- Mass Spectrometry (MS): The PubChem database contains experimental LC-MS/MS data for **L-psicose**. The precursor ion [M-H]⁻ has an m/z of 179.056.[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectra are essential for structural elucidation. While specific, detailed spectra for **L-psicose** are not readily available in public databases, the general chemical shifts for monosaccharides are well-established.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in **L-psicose**. The spectrum would be expected to show characteristic broad absorption bands for the hydroxyl (-OH) groups and a sharp peak for the carbonyl (C=O) group of the ketohexose.

Other Physicochemical Properties

- Viscosity: The viscosity of aqueous solutions of **L-psicose** is expected to increase with concentration and decrease with temperature, similar to other sugars like glucose and fructose.[\[10\]](#)[\[11\]](#) This property is important for the development of liquid formulations.
- Hygroscopicity: Crystalline **L-psicose** is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The degree of hygroscopicity will depend on the relative humidity and can impact the physical stability and handling of the solid form.

Involvement in Metabolic Signaling Pathways

D-psicose has been shown to modulate several key metabolic signaling pathways, and it is plausible that **L-psicose** may have similar or opposing effects. These interactions are of high interest to drug development professionals. D-psicose has been reported to influence lipid metabolism by affecting the transcription factors ChREBP (Carbohydrate Response Element-Binding Protein) and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which are master regulators of lipogenesis.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. L-Psicose | C₆H₁₂O₆ | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbohydrate response element binding protein directly promotes lipogenic enzyme gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A D-psicose 3-epimerase with neutral pH optimum from *Clostridium bolteae* for D-psicose production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. Concentration and temperature dependence of the viscosity of polyol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 16. ChREBP binding to fatty acid synthase and L-type pyruvate kinase genes is stimulated by glucose in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The lipogenic transcription factor ChREBP dissociates hepatic steatosis from insulin resistance in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 20. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRAalpha and LXRBeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of L-Psicose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949172#physicochemical-properties-of-l-psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com